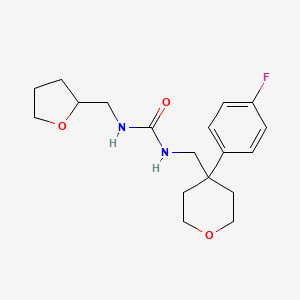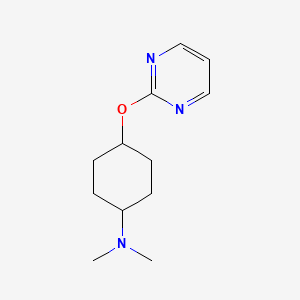
N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine” is a chemical compound that contains a pyrimidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecule contains a pyrimidine ring attached to a cyclohexane ring via an ether linkage. It also has an amine functional group attached to the cyclohexane ring. The presence of these functional groups can greatly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, aromatic systems, and steric bulk can influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Organic Synthesis
Chiral primary amines containing a cyclohexane diamine scaffold and a pyrimidin-2-yl unit have been synthesized and used as organocatalysts for the Michael reaction of α-branched aldehydes to maleimides. These reactions occur with low organocatalyst loading in aqueous N,N-dimethylformamide, demonstrating the utility of pyrimidin-2-yl containing compounds in enantioselective synthesis (Vizcaino‐Milla et al., 2015).
Antimicrobial Activity
Compounds with a 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure, containing heterocyclic compounds, have shown antifungal effects against important fungi types like Aspergillus terreus and Aspergillus niger. These findings suggest the potential development of new antifungal agents from dimethylpyrimidin-derivatives (Jafar et al., 2017).
Chemical Reaction Mechanisms and Synthesis
The synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine explored their antimicrobial activity, indicating the versatility of pyrimidin-2-amine derivatives in creating compounds with pronounced antimicrobial properties (Sirakanyan et al., 2021). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcase the broad utility of these compounds in bioactive chemical synthesis (Deohate & Palaspagar, 2020).
Carbon Dioxide Absorption
Investigations into non-aqueous amine systems for carbon dioxide absorption using 2-amino-2-methyl-1-propanol indicate the search for solvents to replace N-methyl-2-pyrrolidone (NMP) due to health risks. Studies found solvents like dimethyl sulfoxide (DMSO) promising for CO2 absorption in mixtures with amines, highlighting environmental applications of amine chemistry (Karlsson et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSIPWRPLGDLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2710276.png)

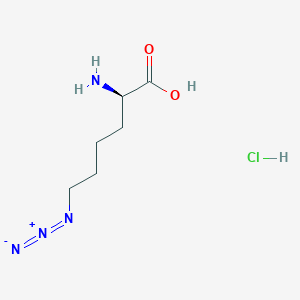
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)
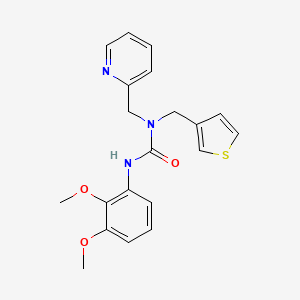
![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)
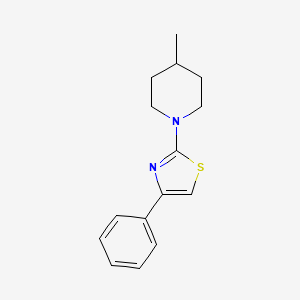
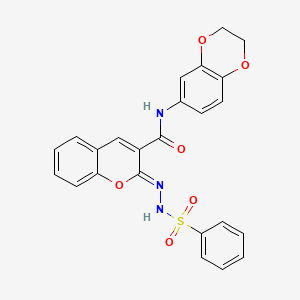
![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)
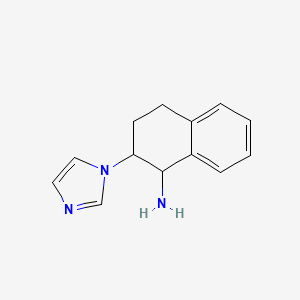

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)
